Oral Bioavailability: Cmax and AUC Comparison Against Prior Art ACAT Inhibitor Scaffold
In an oral administration study conducted in male and female rats, the drug product incorporating the 2,4-bis(2,2,2-trifluoroethoxy)pyridine scaffold (compound 1) exhibited a 2- to 3-fold higher maximum blood concentration (Cmax) and a 2- to 4-fold higher area under the curve (AUC) compared to the drug product built on the prior art compound (B) hydrochloride scaffold, despite the compound (1) scaffold having lower intrinsic water solubility [1].
| Evidence Dimension | Oral pharmacokinetics in rats (Cmax and AUC) |
|---|---|
| Target Compound Data | 2- to 3-fold higher Cmax; 2- to 4-fold higher AUC vs. compound (B) hydrochloride |
| Comparator Or Baseline | Compound (B) hydrochloride (prior art ACAT inhibitor disclosed in WO 98/54153) |
| Quantified Difference | 2- to 3-fold Cmax increase; 2- to 4-fold AUC increase |
| Conditions | Oral administration test in male and female rats; exact dose not disclosed in excerpt |
Why This Matters
Higher Cmax and AUC directly translate to lower required doses and improved therapeutic margins for the final drug product, making this scaffold a superior choice for preclinical and clinical development programs targeting hyperlipidemia and arteriosclerosis.
- [1] Shibuya, K., Ohgiya, T., Matsuda, T., & Miura, T. (2007). U.S. Patent No. 7,223,764 B2, Columns 7-8. 2,4-Bis(trifluoroethoxy)pyridine compound and drug containing the compound. View Source
